molecular formula C13H24O3 B8516753 Octyl levulinate CAS No. 41780-57-8

Octyl levulinate

Cat. No. B8516753
CAS RN: 41780-57-8
M. Wt: 228.33 g/mol
InChI Key: NYHJFEFGDGGWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl levulinate is a useful research compound. Its molecular formula is C13H24O3 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octyl levulinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl levulinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41780-57-8

Product Name

Octyl levulinate

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

octyl 4-oxopentanoate

InChI

InChI=1S/C13H24O3/c1-3-4-5-6-7-8-11-16-13(15)10-9-12(2)14/h3-11H2,1-2H3

InChI Key

NYHJFEFGDGGWSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

I-Bromooctane (332 g, 1.72 mol) was added to a stirring mixture of levulinic acid (200 g, 1.72 mol), tetrabutylammonium bromide (55.1 g, 0.17 mol), and K2CO3 (357 g, 2.58 mol) in DMF (500 mL) drop-wise and stirred at room temperature for overnight. The resulting mixture was diluted in toluene and the organic layer was washed with HCl (10%), brine, and water. The solvent was concentrated in vacuo and the oil was purified by vacuum distillation to afford the product octyl levulinate as a clear oil.
[Compound]
Name
I-Bromooctane
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
357 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Bromooctane (332 g, 1.72 mol) was added to a stirring mixture of levulinic acid (200 g, 1.72 mol), tetrabutylammonium bromide (55.1 g, 0.17 mol), and K2CO3 (357 g, 2.58 mol) in DMF (500 mL) drop-wise and stirred at room temperature for overnight. The resulting mixture was diluted in toluene and the organic layer was washed with HCl (10%), brine, and water. The solvent was concentrated in vacuo and the oil was purified by vacuum distillation to afford the product octyl levulinate as a clear oil.
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
357 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.